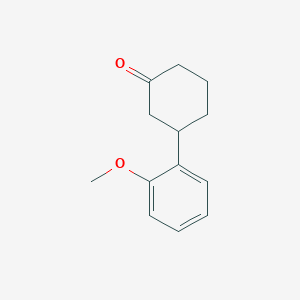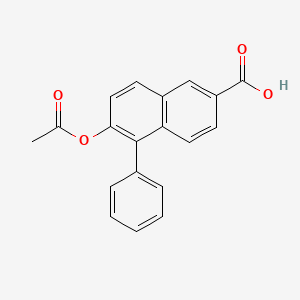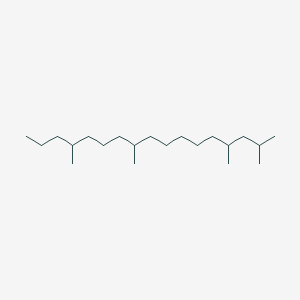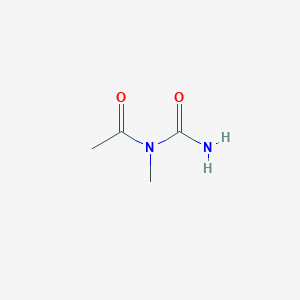
3,10-Dihydroxydodec-11-ene-6,8-diynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,10-Dihydroxydodec-11-ene-6,8-diynoic acid is a unique organic compound characterized by its complex structure, which includes both hydroxyl groups and conjugated triple bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dihydroxydodec-11-ene-6,8-diynoic acid typically involves multi-step organic reactions. One common method includes the use of alkyne coupling reactions followed by hydroxylation. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactive nature of the intermediates involved .
Analyse Des Réactions Chimiques
Types of Reactions
3,10-Dihydroxydodec-11-ene-6,8-diynoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce triple bonds to double or single bonds.
Substitution: Hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for hydroxyl group substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dicarboxylic acids, while reduction can produce alkenes or alkanes .
Applications De Recherche Scientifique
3,10-Dihydroxydodec-11-ene-6,8-diynoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,10-Dihydroxydodec-11-ene-6,8-diynoic acid involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the conjugated triple bonds can participate in electron transfer reactions. These interactions can modulate biological pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,11-Dodecadiene-6,8-diynoic acid: Similar structure but with different positions of double and triple bonds.
10-Hydroxy-3,11-dodecadiene-6,8-diynoic acid: Contains an additional hydroxyl group.
Uniqueness
3,10-Dihydroxydodec-11-ene-6,8-diynoic acid is unique due to its specific arrangement of hydroxyl groups and conjugated triple bonds. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
152340-29-9 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
3,10-dihydroxydodec-11-en-6,8-diynoic acid |
InChI |
InChI=1S/C12H14O4/c1-2-10(13)7-5-3-4-6-8-11(14)9-12(15)16/h2,10-11,13-14H,1,6,8-9H2,(H,15,16) |
Clé InChI |
IFRAPWHYQQHOCM-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C#CC#CCCC(CC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B12560288.png)
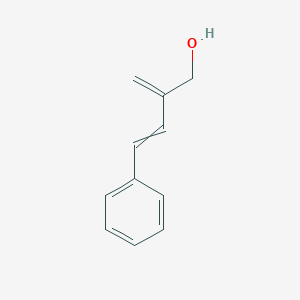
![N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide](/img/structure/B12560298.png)
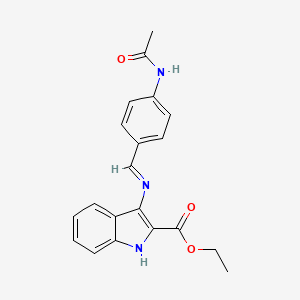
![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)
![(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one](/img/structure/B12560328.png)
![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)
